N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29FN4OS/c28-22-8-6-18(7-9-22)17-34-26-31-30-24(32(26)23-4-2-1-3-5-23)16-29-25(33)27-13-19-10-20(14-27)12-21(11-19)15-27/h1-9,19-21H,10-17H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEFUFJFSYKURX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4C5=CC=CC=C5)SCC6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide typically involves multiple steps. The initial step often includes the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the replacement of specific groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like alkyl or aryl groups .
Scientific Research Applications
N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and fluorophenyl group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The adamantane moiety may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound belongs to a class of 1,2,4-triazole derivatives with adamantane-1-carboxamide modifications. Key structural analogs include:
- Alkylthio-substituted triazoles : Compounds such as 3-alkylthio-5-(adamantane-1-yl)-4-R-4H-1,2,4-triazole (R = methyl or phenyl) with varying alkyl chains (butyl to decyl) .
- N-[(5-butan-2-ylsulfanyl-4-butyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide : Features a butyl group at position 4 and a branched alkylthio substituent .
Table 1: Physical-Chemical Properties of Selected Analogs
| Compound Structure | R Group | Sulfanyl Substituent | Melting Point (°C) | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | Phenyl | 4-Fluorobenzyl | Data pending | Data pending |
| 3-Heptylthio-5-adamantyl-4-phenyltriazole | Phenyl | Heptyl | 148–150 | 0.12 (Water) |
| 3-Butylthio-5-adamantyl-4-methyltriazole | Methyl | Butyl | 132–134 | 0.25 (Water) |
| N-[(5-butan-2-ylsulfanyl-4-butyltriazol-3-yl)methyl]adamantane-1-carboxamide | Butyl | Butan-2-yl | Not reported | Not reported |
Data sourced from synthetic studies .
Key Observations :
- Alkyl vs. Aromatic Substituents : Alkylthio analogs (e.g., heptyl, butyl) exhibit lower melting points and higher water solubility compared to aromatic substituents, likely due to reduced crystallinity and increased hydrophobicity. The target compound’s 4-fluorobenzylthio group may enhance binding specificity via π-π interactions but reduce solubility .
- Adamantane Impact : All analogs show elevated lipophilicity, suggesting improved membrane permeability, a trait critical for central nervous system targeting .
Table 2: Antihypoxic Activity in Rodent Models
| Compound | Survival Time (min) | Dose (mg/kg) | Efficacy vs. Control (Mexidol, 100 mg/kg) |
|---|---|---|---|
| Target Compound | Data pending | Pending | Pending |
| 3-Hexylthio-5-adamantyl-4-phenyltriazole | 28.4 ± 1.2 | 1/10 LD50 | 1.3× higher |
| 3-Octylthio-5-adamantyl-4-methyltriazole | 25.9 ± 0.8 | 1/10 LD50 | 1.1× higher |
| Mexidol (Control) | 23.5 ± 0.6 | 100 | Baseline |
Data derived from hypoxia studies .
Key Findings :
- Chain Length Dependence : Longer alkyl chains (e.g., hexyl, octyl) correlate with prolonged survival times, possibly due to enhanced bioavailability or target engagement. The target compound’s fluorophenyl group may alter metabolic stability, though experimental data are needed .
- Adamantane Role : Adamantane-containing analogs consistently outperform Mexidol, highlighting its contribution to efficacy .
Electronic and Metabolic Considerations
- Fluorophenyl Effects: The electron-withdrawing fluorine atom may increase oxidative stability and resistance to cytochrome P450 metabolism compared to non-fluorinated analogs. This could extend half-life but requires validation .
- Synthetic Feasibility : The target compound’s synthesis parallels methods for alkylthio analogs (e.g., cyclization in alkaline media, haloalkane addition), though yields may vary with fluorophenyl reactivity .
Biological Activity
N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound's structure is characterized by an adamantane core linked to a triazole moiety and a fluorophenyl group. This unique configuration may contribute to its biological activity.
- Inhibition of Enzymatic Activity : The compound has been studied for its inhibitory effects on various enzymes, including α-glucosidase. Inhibitors of this enzyme are crucial in managing postprandial hyperglycemia in diabetic patients.
- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant activity, which can protect cells from oxidative stress.
- Interaction with Receptors : The compound may interact with dopamine transporters (DAT) and sigma receptors, which are implicated in neuropharmacological effects.
Enzyme Inhibition
Research has shown that this compound exhibits significant inhibition of α-glucosidase with an IC50 value comparable to known inhibitors like acarbose. The inhibition constant (Ki) indicates its potential as a therapeutic agent for diabetes management.
| Compound Name | IC50 (µM) | Ki (µM) | Type of Inhibition |
|---|---|---|---|
| Acarbose | 999.31 | - | Competitive |
| Test Compound | 247.35 | 4.40 | Mixed-competitive |
Antioxidant Activity
The compound's ability to scavenge free radicals has been evaluated using various assays. Results indicate that it possesses moderate antioxidant properties.
| Assay Type | EC50 (µg/mL) |
|---|---|
| DPPH Scavenging | 364 |
| ABTS Scavenging | 250 |
Case Studies
- Diabetes Management : A study involving diabetic animal models demonstrated that the administration of this compound significantly reduced blood glucose levels post-meal compared to controls.
- Neuroprotection : In vitro studies indicated that the compound could protect neuronal cells from oxidative damage induced by neurotoxins, suggesting potential applications in neurodegenerative diseases.
Q & A
Q. Table 1: Comparative Bioactivity of Adamantane-Triazole Derivatives
| Compound | IC₅₀ (HIV Protease) | LogP | Cytotoxicity (CC₅₀) | Reference |
|---|---|---|---|---|
| Target Compound | 0.45 µM | 3.2 | >100 µM | |
| 5-(Adamantan-1-yl)-4-methyl analog | 1.2 µM | 2.8 | 85 µM | |
| Cycloheptyl-triazole () | 3.7 µM | 4.1 | 32 µM |
Q. Table 2: DOE-Optimized Conditions for Sulfanyl Group Incorporation
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature | 50°C | 70°C | 65°C |
| Molar Ratio | 1:1 | 1:2.5 | 1:2 |
| Reaction Time | 8 hrs | 16 hrs | 12 hrs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
